1-Benzyl-5,6-dimethylpiperidin-3-one
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Overview
Description
1-Benzyl-5,6-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a piperidine derivative, characterized by the presence of benzyl and dimethyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-5,6-dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzyl-3,3-dimethylpiperidin-4-one
- 1-Benzyl-3,5-dimethylpiperidin-4-one
- 1-Benzyl-4-methylpiperidin-3-one
Comparison: 1-Benzyl-5,6-dimethylpiperidin-3-one is unique due to the specific positioning of the dimethyl groups on the piperidine ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the dimethyl groups at the 5 and 6 positions may enhance its stability and alter its interaction with molecular targets .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)10-15(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
GBNPXKCPQPNLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CN(C1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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